![molecular formula C15H18N4O2S B7633307 4-butan-2-yl-N-(4-cyano-2-methylpyrazol-3-yl)benzenesulfonamide](/img/structure/B7633307.png)
4-butan-2-yl-N-(4-cyano-2-methylpyrazol-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butan-2-yl-N-(4-cyano-2-methylpyrazol-3-yl)benzenesulfonamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent activator of soluble guanylyl cyclase (sGC), an enzyme that plays a critical role in the regulation of various physiological processes.
Mechanism of Action
4-butan-2-yl-N-(4-cyano-2-methylpyrazol-3-yl)benzenesulfonamide 41-2272 works by activating sGC, an enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a critical role in the regulation of various physiological processes, including smooth muscle relaxation, platelet aggregation, and vasodilation. By activating sGC, 4-butan-2-yl-N-(4-cyano-2-methylpyrazol-3-yl)benzenesulfonamide 41-2272 increases the production of cGMP, leading to the relaxation of smooth muscle cells and the dilation of blood vessels.
Biochemical and Physiological Effects:
4-butan-2-yl-N-(4-cyano-2-methylpyrazol-3-yl)benzenesulfonamide 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce blood pressure and improve blood flow in patients with cardiovascular diseases. It has also been shown to improve pulmonary function and reduce pulmonary hypertension in patients with lung diseases. In addition, it has been shown to improve erectile function in patients with erectile dysfunction.
Advantages and Limitations for Lab Experiments
4-butan-2-yl-N-(4-cyano-2-methylpyrazol-3-yl)benzenesulfonamide 41-2272 has several advantages for use in lab experiments. It is a potent activator of sGC, making it an effective tool for studying the role of cGMP in various physiological processes. It is also relatively stable and easy to handle, making it a convenient tool for researchers. However, 4-butan-2-yl-N-(4-cyano-2-methylpyrazol-3-yl)benzenesulfonamide 41-2272 has some limitations for use in lab experiments. It is relatively expensive, making it less accessible to researchers with limited funding. In addition, it has a short half-life, meaning that it must be used quickly after synthesis.
Future Directions
There are several future directions for the study of 4-butan-2-yl-N-(4-cyano-2-methylpyrazol-3-yl)benzenesulfonamide 41-2272. One potential direction is the development of new sGC activators with improved efficacy and stability. Another potential direction is the study of the role of sGC in various diseases and physiological processes. Finally, the use of 4-butan-2-yl-N-(4-cyano-2-methylpyrazol-3-yl)benzenesulfonamide 41-2272 in combination with other drugs for the treatment of various diseases, such as cancer, should be further explored.
Conclusion:
In conclusion, 4-butan-2-yl-N-(4-cyano-2-methylpyrazol-3-yl)benzenesulfonamide 41-2272 is a potent activator of sGC that has been extensively studied for its potential use in scientific research. It has a wide range of applications, including the treatment of cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. It works by increasing the production of cGMP, leading to the relaxation of smooth muscle cells and the dilation of blood vessels. While it has several advantages for use in lab experiments, it also has some limitations. There are several future directions for the study of 4-butan-2-yl-N-(4-cyano-2-methylpyrazol-3-yl)benzenesulfonamide 41-2272, including the development of new sGC activators and the study of its role in various diseases and physiological processes.
Synthesis Methods
4-butan-2-yl-N-(4-cyano-2-methylpyrazol-3-yl)benzenesulfonamide 41-2272 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-cyano-2-methylpyrazole with butylamine to form 4-butan-2-yl-4-cyano-2-methylpyrazole. This intermediate product is then reacted with benzenesulfonyl chloride to form the final product, 4-butan-2-yl-N-(4-cyano-2-methylpyrazol-3-yl)benzenesulfonamide.
Scientific Research Applications
4-butan-2-yl-N-(4-cyano-2-methylpyrazol-3-yl)benzenesulfonamide 41-2272 has been studied extensively for its potential use in scientific research. It has been shown to have a wide range of applications, including the treatment of cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. It has also been studied for its potential use in the treatment of various types of cancer, including breast cancer and pancreatic cancer.
properties
IUPAC Name |
4-butan-2-yl-N-(4-cyano-2-methylpyrazol-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-4-11(2)12-5-7-14(8-6-12)22(20,21)18-15-13(9-16)10-17-19(15)3/h5-8,10-11,18H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJQSZKTPHJURJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=NN2C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butan-2-yl-N-(4-cyano-2-methylpyrazol-3-yl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.